Talsupram

Description

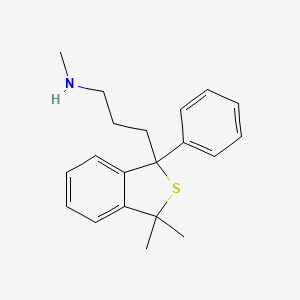

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHYYOUFMJBLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(S1)(CCCNC)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25487-28-9 (hydrochloride) | |

| Record name | Talsupram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50864992 | |

| Record name | 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21489-20-3 | |

| Record name | Talsupram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21489-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talsupram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talsupram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALSUPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Z73MW6CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Talsupram: A Technical Guide to its Mechanism of Action as a Selective Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talsupram is a potent and selective norepinephrine reuptake inhibitor (NRI) that was investigated as an antidepressant in the 1960s and 1970s. Despite its promising pharmacological profile, it was never brought to market. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. The document details its molecular interactions, downstream signaling pathways, and supporting in vitro and in vivo data. Experimental methodologies are described to provide a comprehensive understanding of the preclinical evaluation of this compound.

Introduction

This compound, also known as Lu 5-005, is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram and another NRI, talopram.[1][2][3] Its primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This guide will systematically review the available scientific literature to present a detailed account of this compound's pharmacology.

Molecular Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The principal pharmacological action of this compound is its high-affinity binding to and subsequent inhibition of the norepinephrine transporter (NET).[4][5][6][7] The NET is a crucial presynaptic protein responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signaling. By blocking this reuptake process, this compound potentiates noradrenergic neurotransmission.

In Vitro Binding Affinity and Selectivity

This compound demonstrates marked selectivity for the norepinephrine transporter over other monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values.

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 0.79 |

| Serotonin Transporter (SERT) | 850 |

| Dopamine Transporter (DAT) | 9300 |

| Table 1: In vitro inhibitory potency of this compound on human monoamine transporters.[6] |

The data clearly indicates that this compound is a highly potent inhibitor of NET, with approximately 1076-fold selectivity over SERT and over 11,770-fold selectivity over DAT.

Experimental Protocol: Norepinephrine Transporter Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the IC50 of a test compound like this compound for the human norepinephrine transporter (hNET). This protocol is based on established methodologies in the field.

Objective: To quantify the binding affinity of this compound for hNET by measuring its ability to displace a specific radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing recombinant hNET (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Nisoxetine (a potent NET inhibitor).

-

Reference Compound: Desipramine (a well-characterized NRI).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing hNET.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add assay buffer, [³H]-Nisoxetine, and the membrane preparation.

-

Non-specific Binding: Add a high concentration of the reference compound (Desipramine), [³H]-Nisoxetine, and the membrane preparation.

-

Test Compound: Add serial dilutions of this compound, [³H]-Nisoxetine, and the membrane preparation.

-

Incubate the plate, typically at 4°C for 2-4 hours, to reach binding equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Downstream Signaling Pathways

The inhibition of NET by this compound leads to an accumulation of norepinephrine in the synaptic cleft, enhancing its interaction with postsynaptic and presynaptic adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger various intracellular signaling cascades.

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Presynaptic α2-autoreceptors also provide a negative feedback mechanism, reducing further norepinephrine release.

-

β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of PKA.

In Vivo Evidence: Analgesic Effects in a Neuropathic Pain Model

A study investigating the anti-hyperalgesic effects of this compound in a rat model of neuropathic pain provides in vivo evidence of its mechanism. This compound was found to be an effective analgesic, with its efficacy attributed to the inhibition of noradrenaline reuptake.[4][5][7]

Summary of In Vivo Analgesic Efficacy

In a rat model of partial sciatic nerve ligation, intraperitoneally administered this compound demonstrated a significant anti-hyperalgesic effect in the hot plate test, which measures supraspinal pain responses.[4] this compound was found to be more effective than a selective serotonin reuptake inhibitor (vilazodone) and a triple reuptake inhibitor (indatraline) in this assay, highlighting the importance of norepinephrine in mediating analgesia.[4][5]

| Dose (mg/kg, i.p.) | Time Course of Effect (Hot Plate Test) | Time Course of Effect (Tail Flick Test) |

| 2.5 | Effective from 30 to 120 minutes | Effective at 60 and 90 minutes |

| 5.0 | Effective from 30 to 90 minutes | Effective from 30 to 90 minutes |

| 10.0 | Effective from 15 to 90 minutes | Not specified, but anti-hyperalgesic effect was observed |

| Table 2: Summary of this compound's anti-hyperalgesic effects in a rat model of neuropathic pain.[4] |

Experimental Protocol: Neuropathic Pain Model and Analgesia Testing

Objective: To assess the anti-hyperalgesic effect of this compound in a rat model of chronic constriction injury.

Animals: Adult male Wistar rats.

Procedure:

-

Surgical Procedure (Partial Sciatic Nerve Ligation):

-

Anesthetize the rats.

-

Expose the sciatic nerve in one hind limb.

-

Ligate approximately one-third to one-half of the nerve diameter.

-

Suture the incision.

-

Allow for a post-operative recovery period for the development of neuropathic pain.

-

-

Drug Administration:

-

Administer this compound hydrochloride intraperitoneally at doses of 2.5, 5, and 10 mg/kg.

-

-

Analgesia Testing:

-

Hot Plate Test: Place the rat on a heated surface (e.g., 55°C) and measure the latency to a pain response (e.g., licking a paw or jumping). A longer latency indicates an analgesic effect.

-

Tail Flick Test: Apply a radiant heat source to the rat's tail and measure the latency to flick the tail away from the stimulus.

-

Conduct measurements at baseline and at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).

-

-

Data Analysis:

-

Calculate the percentage of the maximal possible effect (%MPE) for each dose and time point.

-

Use appropriate statistical tests (e.g., ANOVA) to compare the effects of this compound to a control group.

-

References

- 1. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C20H25NS | CID 33014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. turkjps.org [turkjps.org]

- 6. researchgate.net [researchgate.net]

- 7. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Selective Norepinephrine Reuptake Inhibitor Properties of Talsupram

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talsupram, also known as Talopram, is a potent and selective norepinephrine reuptake inhibitor (NRI). It belongs to the same class of phenyl-phthalane derivatives as the well-known selective serotonin reuptake inhibitor (SSRI), citalopram.[1][2] Despite their close structural relationship, these compounds exhibit remarkably distinct pharmacological profiles, with this compound demonstrating high affinity and selectivity for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters.[1] This high selectivity makes this compound a valuable tool for preclinical research into the role of the noradrenergic system and a reference compound in the development of novel antidepressants and treatments for conditions such as neuropathic pain.[3][4]

This guide provides an in-depth overview of the core selective NRI properties of this compound, including its mechanism of action, quantitative binding affinity data, and detailed experimental protocols used for its characterization.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the blockade of the norepinephrine transporter (NET). NET is a presynaptic membrane transport protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling.[5][6] By binding to NET, this compound competitively inhibits this reuptake process. This leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, resulting in enhanced and sustained activation of postsynaptic α- and β-adrenergic receptors. This potentiation of noradrenergic neurotransmission is the foundation of its pharmacological effects.

Binding Affinity and Selectivity Profile

The defining characteristic of this compound is its high binding affinity for NET and its selectivity over other monoamine transporters. Affinity is typically quantified by the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

Stereoselectivity

Like citalopram, this compound is a chiral molecule, existing as two mirror-image enantiomers: R-Talsupram and S-Talsupram. Pharmacological activity resides almost exclusively in the R-enantiomer, which displays significantly higher potency and selectivity for NET.[1] The S-enantiomer is a comparatively low-affinity compound with less separation between NET and SERT activity.[1]

Quantitative Binding Data

The following table summarizes the binding affinities of this compound's enantiomers for the human norepinephrine (hNET) and serotonin (hSERT) transporters. Affinity for the dopamine transporter (hDAT) is significantly lower and often not reported in primary literature, reflecting the compound's high selectivity.

| Compound | hNET Ki (nM) | hSERT Ki (nM) | hDAT Ki (nM) | Selectivity (SERT Ki / NET Ki) |

| Racemic Talopram | 9 | 719 | >10,000 | ~80x |

| R-Talopram | 3 | 2,752 | >10,000 | ~917x |

| S-Talopram | 22 | 247 | >10,000* | ~11x |

| Data from Andersen et al. (2011)[1]. Affinity for hDAT is reported to be very low for the parent compound citalopram and its analogues[2]; a specific Ki value >10,000 nM is commonly cited for selective agents. |

Detailed Experimental Protocols

The characterization of this compound's properties relies on standardized and reproducible in vitro and in vivo assays.

Protocol: Radioligand Binding Assay for Affinity Determination

This in vitro competition assay quantifies the affinity of a test compound (this compound) for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of this compound for hNET, hSERT, and hDAT.

-

Materials:

-

Biological Source: Cell membranes from HEK293 or COS-7 cells transiently or stably expressing the recombinant human norepinephrine transporter (hNET) or other transporters (hSERT, hDAT).[1]

-

Radioligand: A high-affinity ligand for the transporter, such as [125I]-(-)-2β-carbomethoxy-3β-(4-iodophenyl)tropane ([125I]β-CIT) or [3H]Nisoxetine for NET.[1]

-

Test Compound: this compound (racemic or individual enantiomers) dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

-

Assay Buffer: Tris-HCl or similar buffer containing appropriate salts (e.g., NaCl, KCl).

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Detection: Gamma counter for 125I or liquid scintillation counter for 3H.

-

-

Methodology:

-

Incubation: A fixed concentration of cell membranes and radioligand are incubated in the assay buffer with varying concentrations of this compound.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[7][8]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

-

Washing: Filters are quickly washed with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Protocol: In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a functional assessment of a reuptake inhibitor's effect.

-

Objective: To measure the change in extracellular norepinephrine concentration in a target brain region (e.g., frontal cortex, hippocampus) following systemic administration of this compound.

-

Materials:

-

Subjects: Laboratory rats or mice.

-

Surgical Equipment: Stereotaxic apparatus for precise probe implantation.

-

Microdialysis System: Microdialysis probes (with a semi-permeable membrane), a low-flow rate infusion pump, and a fraction collector.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for sensitive quantification of norepinephrine.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

-

Methodology:

-

Probe Implantation: Under anesthesia, a guide cannula is surgically implanted into the skull, aimed at the brain region of interest. The animal is allowed to recover from surgery.

-

Probe Insertion & Baseline: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline samples (dialysate) are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal or subcutaneous injection).

-

Sample Collection: Dialysate collection continues for several hours post-administration to monitor the time course of the drug's effect.

-

Neurochemical Analysis: The concentration of norepinephrine in each dialysate sample is quantified using HPLC-ED.

-

Data Analysis: The post-injection norepinephrine levels are expressed as a percentage change from the average baseline concentration.

-

References

- 1. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

Talsupram: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talsupram is a selective norepinephrine reuptake inhibitor (NRI) that was investigated for its potential as an antidepressant in the 1960s and 1970s.[1] Although it was never brought to market, its distinct pharmacological profile and structural relationship to the well-known selective serotonin reuptake inhibitor (SSRI) citalopram make it a molecule of continued interest in medicinal chemistry and neuroscience research.[1][2] Structurally, it is a thio-analog of talopram.[1] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and the pharmacological data associated with this compound.

Chemical Structure and Properties

This compound is a chiral molecule with the chemical formula C₂₀H₂₅NS.[2][3][4] It possesses a central 1,3-dihydro-2-benzothiophene core, substituted at the 1-position with both a phenyl group and a methylaminopropyl side chain, and at the 3-position with two methyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine | [2] |

| CAS Number | 21489-20-3 | [2][3] |

| Molecular Formula | C₂₀H₂₅NS | [2][3][4] |

| Molecular Weight | 311.49 g/mol | [2][3][4] |

| SMILES | CC1(C)c2ccccc2C(CCCNC)(c3ccccc3)S1 | [4] |

| InChIKey | FKHYYOUFMJBLAF-UHFFFAOYSA-N | [2][4] |

Proposed Synthesis of this compound

The proposed multi-step synthesis is outlined below:

Biological Activity and Quantitative Data

This compound is a potent and selective inhibitor of the norepinephrine transporter (NET). Its affinity for NET is significantly higher than for the serotonin transporter (SERT) and the dopamine transporter (DAT).

Table 2: Monoamine Transporter Inhibition Profile of this compound

| Transporter | IC₅₀ (nM) | Reference |

| Norepinephrine Transporter (NET) | 0.79 | [5] |

| Serotonin Transporter (SERT) | 850 | [5] |

| Dopamine Transporter (DAT) | 9300 | [5] |

Recent studies have also explored the anti-hyperalgesic effects of this compound in a rat model of neuropathic pain, demonstrating its potential efficacy in pain management.[6][7]

Table 3: Anti-hyperalgesic Effect of this compound in a Rat Neuropathic Pain Model

| Dose (mg/kg, i.p.) | Test | Maximum Possible Effect (MPE%) | Time to Max Effect (min) | Reference |

| 2.5 | Hot Plate | Effective from 30-120 min | 60 | [6] |

| 5.0 | Hot Plate | Effective from 30-90 min | 60 | [6] |

| 10.0 | Hot Plate | Effective from 30-120 min | 60 | [6] |

| 2.5 | Tail Flick | Effective from 30-90 min | 60 | [6] |

| 5.0 | Tail Flick | Not specified | 60 | [6] |

| 10.0 | Tail Flick | Not specified | 60 | [6] |

Mechanism of Action: Norepinephrine Reuptake Inhibition

The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET) in the presynaptic neuron.[6][7] This inhibition prevents the reabsorption of norepinephrine from the synaptic cleft, leading to an increased concentration of norepinephrine available to bind to postsynaptic adrenergic receptors. This modulation of noradrenergic signaling is believed to underlie its antidepressant and analgesic effects.

Experimental Protocols: Analgesic Effect in a Rat Model of Neuropathic Pain

The following protocol was used to assess the anti-hyperalgesic effects of this compound.[6]

1. Animals:

-

Male Wistar rats were used.

-

Animals were housed in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle.

-

Food and water were available ad libitum.

-

Rats were allowed to adapt to the laboratory for at least 2 hours before testing.

2. Neuropathic Pain Induction:

-

Sciatic nerve ligation was performed to induce neuropathic pain.

3. Drug Administration:

-

This compound hydrochloride was dissolved in a vehicle and administered intraperitoneally (i.p.) at doses of 2.5, 5, and 10 mg/kg.

4. Analgesia Tests:

-

Hot Plate Test:

-

Rats were placed on a hot plate maintained at 53 ± 0.5°C.

-

The latency to a response (licking paws or jumping) was recorded.

-

A cut-off time of 30 seconds was used to prevent tissue damage.

-

Measurements were taken before and at 15, 30, 60, 90, and 120 minutes after drug administration.

-

-

Tail Flick Test:

-

A radiant heat source was focused on the rat's tail.

-

The time taken for the rat to flick its tail away from the heat was measured.

-

Measurements were taken at the same time points as the hot plate test.

-

5. Data Analysis:

-

The Maximum Possible Effect (MPE) was calculated.

-

Data were analyzed using one-way and two-way ANOVA followed by a Tukey post-hoc test.

-

A p-value of <0.05 was considered statistically significant.

References

- 1. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Citalopram - Wikipedia [en.wikipedia.org]

- 4. WO2001002383A2 - Process for the synthesis of citalopram - Google Patents [patents.google.com]

- 5. Benzothiophene synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Talsupram

Disclaimer: Publicly available information on the pharmacokinetics of talsupram is exceedingly limited. Preclinical and clinical studies were conducted in the 1960s and 1970s, and the detailed pharmacokinetic data from these studies are not readily accessible in modern databases. A 1972 clinical trial measured pharmacokinetic parameters of this compound (then known as Lu 5-003), but the full results of this study are not available in the public domain. This guide, therefore, focuses on the available pharmacodynamic data and explicitly acknowledges the significant gaps in pharmacokinetic information.

Introduction

This compound (Lu 5-003) is a selective norepinephrine reuptake inhibitor (NRI) that was investigated as a potential antidepressant. While it was never marketed for this indication, recent preclinical research has explored its analgesic effects in neuropathic pain models. This technical guide provides a comprehensive overview of the known pharmacodynamics of this compound, with a focus on its mechanism of action and its effects in a rat model of neuropathic pain. The guide also presents the detailed experimental protocol from this key study to facilitate further research.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of the norepinephrine transporter (NET).[1][2][3] This action blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of action of norepinephrine in the synapse.[4] This enhanced noradrenergic neurotransmission is believed to be the basis for its potential therapeutic effects.

Analgesic Effects in a Neuropathic Pain Model

A study in a rat model of neuropathic pain induced by partial sciatic nerve ligation investigated the anti-hyperalgesic effects of this compound.[1][2][3] The study utilized the hot plate and tail flick tests to assess the analgesic response.

Data Presentation

The following table summarizes the key pharmacodynamic findings from the study on the anti-hyperalgesic effects of this compound in a rat model of neuropathic pain.

| Parameter | 2.5 mg/kg Dose | 5 mg/kg Dose | 10 mg/kg Dose |

| Route of Administration | Intraperitoneal | Intraperitoneal | Intraperitoneal |

| Peak Effect Time | 60 minutes | 60 minutes | 60 minutes |

| Effective Duration (Hot Plate Test) | 30 to 120 minutes | 30 to 90 minutes | Effective from 30 to 120 minutes |

| Effective Duration (Tail Flick Test) | 60 and 90 minutes | 30 to 90 minutes | Effective from 30 to 120 minutes |

| Comparative Efficacy (Hot Plate Test) | More effective than vilazodone (5 mg/kg) and indatraline (10 mg/kg) | More effective than vilazodone (10 mg/kg) | Significantly more effective than the same doses of vilazodone and indatraline |

Data extracted from a study by Al-Kuraishy et al. (2022).[1][2]

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment investigating the analgesic effects of this compound.

Study of Anti-Hyperalgesic Effects in a Rat Model of Neuropathic Pain

1. Animal Model:

-

Species: Male Wistar rats.

-

Induction of Neuropathic Pain: Partial sciatic nerve ligation was performed to induce a neuropathic pain state.

2. Drug Administration:

-

Drug: this compound hydrochloride.

-

Doses: 2.5, 5, and 10 mg/kg.

-

Route of Administration: Intraperitoneal injection.

3. Analgesic Assays:

-

Hot Plate Test: This test measures the latency of the rat's response to a thermal stimulus, indicating the level of thermal hyperalgesia. The test was conducted at various time points after drug administration.

-

Tail Flick Test: This test measures the latency of the rat's tail withdrawal from a radiant heat source, providing another measure of thermal nociception. The test was also performed at multiple time points post-dosing.

4. Data Analysis:

-

The anti-hyperalgesic effect was expressed as the Maximum Possible Effect (%MPE).

-

Statistical analysis was performed using one-way and two-way ANOVA followed by Tukey's HSD test for comparisons between groups.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of Action of this compound in Neuropathic Pain.

Experimental Workflow

Caption: Experimental Workflow for Analgesic Effect Study.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor that has demonstrated significant anti-hyperalgesic effects in a preclinical model of neuropathic pain. Its mechanism of action, centered on enhancing noradrenergic neurotransmission, suggests potential therapeutic applications in pain management. However, a comprehensive understanding of its clinical potential is hampered by the lack of publicly available pharmacokinetic data. Further research, potentially involving the re-examination of historical data or new preclinical and clinical studies, is necessary to fully characterize the pharmacokinetic profile of this compound and its implications for dosing and therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. turkjps.org [turkjps.org]

- 3. Analgesic Effects of Vilazodone, Indatraline, and this compound in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Talsupram In Vitro Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of talsupram, a selective norepinephrine reuptake inhibitor (NRI). This compound, also known as Lu 5-003, was investigated for its antidepressant properties in the 1960s and 1970s but was never marketed.[1] Structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, this compound exhibits a distinct pharmacological profile characterized by its high affinity and selectivity for the norepinephrine transporter (NET).[1][2]

Core Findings: this compound's High Affinity for the Norepinephrine Transporter

Recent studies have confirmed the potent and selective nature of this compound's interaction with the human norepinephrine transporter. In vitro assays measuring the inhibition of monoamine uptake have demonstrated that this compound has a high affinity for NET, with significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinity of this compound for the human monoamine transporters, presented as IC50 values. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the reuptake of monoamines by their respective transporters.

| Target Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 0.79 |

| Serotonin Transporter (SERT) | 850 |

| Dopamine Transporter (DAT) | 9300 |

Data sourced from R&D Systems, Inc.

These values highlight this compound's remarkable selectivity for the norepinephrine transporter, with over 1000-fold greater potency for NET compared to SERT and over 11,000-fold greater potency compared to DAT. This pharmacological profile positions this compound as a highly selective tool for studying the role of norepinephrine in various physiological and pathological processes.

Experimental Protocols: In Vitro Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor or transporter is typically achieved through in vitro radioligand binding assays. The following is a generalized protocol for such an assay, designed to assess the affinity of a test compound like this compound for monoamine transporters.

I. Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human norepinephrine, serotonin, or dopamine transporter.

-

Radioligand: A radioactively labeled ligand that specifically binds to the transporter of interest (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT).

-

Test Compound: this compound hydrochloride or other compounds to be tested.

-

Assay Buffer: A buffer solution appropriate for the binding assay (e.g., Tris-HCl buffer with physiological salt concentrations).

-

Wash Buffer: A cold buffer solution used to wash away unbound radioligand.

-

Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.

-

96-well Filter Plates: Plates with a filter bottom to separate bound from unbound radioligand.

-

Filtration Apparatus: A vacuum manifold to facilitate the washing of the filter plates.

-

Scintillation Counter: An instrument to measure the radioactivity.

II. Assay Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

Dilute the cell membranes to the desired protein concentration in the assay buffer.

-

Prepare the radioligand solution in the assay buffer at a concentration typically near its Kd (dissociation constant).

-

-

Assay Plate Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand solution, and cell membrane suspension to designated wells.

-

Non-specific Binding (NSB): Add a high concentration of a known non-radioactive inhibitor for the transporter, radioligand solution, and cell membrane suspension. This determines the amount of radioligand that binds to non-target sites.

-

Test Compound: Add the serial dilutions of the test compound, radioligand solution, and cell membrane suspension.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the cell membranes with the bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

III. Data Analysis

-

Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki (Inhibition Constant): If the radioligand concentration and its Kd are known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of norepinephrine and the workflow of an in vitro binding affinity assay.

Caption: Norepinephrine reuptake inhibition by this compound.

Caption: Workflow of an in vitro binding affinity assay.

References

Talsupram: A Technical Deep Dive into a Pioneering Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talsupram, also known by its developmental code Lu 5-003, is a selective norepinephrine reuptake inhibitor (NRI) that emerged from the vigorous era of antidepressant research in the 1960s and 1970s.[1] Developed by Lundbeck, it represents a significant step in the evolution of monoamine reuptake inhibitors. Although this compound was never brought to market, its study provided valuable insights into the role of norepinephrine in mood regulation and laid the groundwork for future antidepressant development. Structurally related to the well-known selective serotonin reuptake inhibitor (SSRI) citalopram, this compound's history is a compelling case study in the complex journey of a promising psychiatric drug candidate.[1] This technical guide provides an in-depth exploration of the historical development, key experimental data, and methodologies associated with this compound research.

Historical Development

The development of this compound occurred within the broader context of the monoamine hypothesis of depression, which posited that deficiencies in neurotransmitters like norepinephrine and serotonin were central to the pathophysiology of depressive disorders. Early antidepressants, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), had significant side effects and safety concerns, driving the search for more selective agents.

This compound and its structural analog, talopram, were synthesized as part of this effort.[1] While showing promise as potent NRIs, their clinical development was ultimately halted. Reports from the era suggest that activating properties of this class of drugs were associated with an increased risk of suicide attempts in clinical trials, a significant factor in the decision to not pursue marketing.[1] This experience highlighted the complex relationship between noradrenergic activity and the clinical presentation of depression, influencing subsequent drug development strategies.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the selective inhibition of the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By blocking this transporter, this compound increases the concentration and duration of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.

The selectivity of this compound for the NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) was a key characteristic that distinguished it from many of the less selective antidepressants of its time. This selectivity was believed to offer a more targeted therapeutic effect with a potentially different side effect profile.

Quantitative Data

The following table summarizes the available quantitative data on this compound's inhibitory activity at the human monoamine transporters.

| Transporter | IC50 (nM) | Reference |

| Norepinephrine Transporter (NET) | 0.79 | [1][2] |

| Serotonin Transporter (SERT) | 850 | [1][2] |

| Dopamine Transporter (DAT) | 9300 | [1][2] |

Table 1: In vitro inhibitory potency of this compound at human monoamine transporters.

Experimental Protocols

In Vitro Norepinephrine Reuptake Inhibition Assay (Hypothetical Reconstruction)

References

Talsupram Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talsupram, a selective norepinephrine reuptake inhibitor (NRI), has been a subject of interest for its potential antidepressant and analgesic properties. While never commercially marketed, its unique structure, closely related to the selective serotonin reuptake inhibitor (SSRI) citalopram, provides a valuable scaffold for the exploration of novel monoamine reuptake inhibitors. This technical guide provides a comprehensive overview of this compound, its known pharmacological profile, and, due to a lack of publicly available data on direct analogues, explores the structure-activity relationships (SAR) of the closely related talopram and citalopram series of compounds. This document details experimental protocols for the synthesis and evaluation of such compounds and visualizes key biological pathways and experimental workflows.

Introduction to this compound

This compound (Lu 5-005) is a potent and selective norepinephrine reuptake inhibitor (NRI) that was investigated for its antidepressant effects in the 1960s and 1970s.[1] It shares a phthalane-derived core structure with talopram and the widely-known SSRI, citalopram. The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This modulation of noradrenergic neurotransmission is believed to be the basis for its potential therapeutic effects.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the human norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT).

Table 1: In Vitro Binding Affinities of this compound

| Transporter | IC50 (nM) | Reference |

| NET | 0.79 | [2] |

| SERT | 850 | [2] |

| DAT | 9300 | [2] |

Recent studies have also explored the analgesic effects of this compound in preclinical models of neuropathic pain, suggesting that its NRI activity may contribute to pain modulation.[3][4][5]

Structure-Activity Relationship (SAR) Studies of Related Analogues

Direct public-domain literature on the synthesis and evaluation of this compound analogues and derivatives is scarce. However, extensive SAR studies have been conducted on the structurally similar citalopram and talopram scaffolds. These studies provide valuable insights into the structural determinants of potency and selectivity for the monoamine transporters.

A systematic study of 16 analogues with variations at the four positions that differentiate citalopram and talopram revealed that two specific positions are key determinants of their biological activity at both the serotonin and norepinephrine transporters.

Table 2: Inhibitory Potencies (IC50, nM) of Citalopram/Talopram Analogues at hSERT and hNET

| Compound | R1 | R2 | R3 | R4 | hSERT IC50 (nM) | hNET IC50 (nM) |

| Citalopram | CN | F | (CH3)2 | CH3 | 1.8 | 5,400 |

| Talopram | H | H | H | (CH3)2 | 110 | 3.1 |

| Analogue 1 | CN | F | (CH3)2 | H | 3.5 | 11,000 |

| Analogue 2 | CN | F | H | CH3 | 2.9 | 1,500 |

| Analogue 3 | CN | F | H | H | 5.8 | 3,300 |

| Analogue 4 | CN | H | (CH3)2 | CH3 | 1.5 | 1,500 |

| Analogue 5 | CN | H | (CH3)2 | H | 2.9 | 3,300 |

| Analogue 6 | CN | H | H | CH3 | 2.4 | 540 |

| Analogue 7 | CN | H | H | H | 4.8 | 1,100 |

| Analogue 8 | H | F | (CH3)2 | CH3 | 54 | 2.4 |

| Analogue 9 | H | F | (CH3)2 | H | 110 | 4.8 |

| Analogue 10 | H | F | H | CH3 | 86 | 1.1 |

| Analogue 11 | H | F | H | H | 180 | 2.4 |

| Analogue 12 | H | H | (CH3)2 | CH3 | 48 | 1.5 |

| Analogue 13 | H | H | (CH3)2 | H | 110 | 3.1 |

| Analogue 14 | H | H | H | CH3 | 86 | 0.8 |

| Analogue 15 | H | H | H | H | 180 | 1.8 |

Data adapted from related SAR studies on citalopram and talopram analogues.

Experimental Protocols

Synthesis of this compound

General Synthetic Strategy:

The synthesis would likely involve the preparation of the core phthalane structure, followed by the introduction of the aminopropyl side chain, and finally, N-methylation to yield this compound.

Caption: Conceptual synthetic workflow for this compound.

Norepinephrine Reuptake Inhibition Assay

This protocol describes a typical in vitro assay to determine the potency of a compound to inhibit norepinephrine reuptake via the NET.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

[³H]-Norepinephrine (radioligand).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds (this compound analogues/derivatives).

-

Desipramine (reference compound).

-

96-well microplates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Seed hNET-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound in assay buffer.

-

Assay Incubation:

-

Wash the cells with assay buffer.

-

Add the test or reference compound solutions to the wells.

-

Add [³H]-Norepinephrine to all wells.

-

Incubate at room temperature for a specified time (e.g., 10-30 minutes).

-

-

Termination and Lysis:

-

Aspirate the incubation solution.

-

Wash the cells rapidly with ice-cold assay buffer to terminate the uptake.

-

Lyse the cells with a suitable lysis buffer.

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration compared to the control (vehicle-treated) wells.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for the NET inhibition assay.

Signaling Pathways

Inhibition of the norepinephrine transporter by this compound and its analogues leads to an accumulation of norepinephrine in the synaptic cleft. This enhances the activation of postsynaptic adrenergic receptors, which can trigger various downstream signaling cascades.

Caption: Downstream signaling from NET inhibition.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity within the landscape of monoamine reuptake inhibitors. While direct analogues and derivatives are not extensively documented in publicly accessible literature, the rich structure-activity relationship data from the closely related citalopram and talopram series offer a strong foundation for the rational design of novel norepinephrine-selective or dual-acting compounds. The experimental protocols and pathway visualizations provided in this guide serve as a resource for researchers aiming to explore this chemical space and develop next-generation therapeutics for neurological and psychiatric disorders. Further investigation into the synthesis and pharmacological profiling of direct this compound analogues is warranted to fully elucidate the potential of this chemical scaffold.

References

- 1. Synthesis and positron emission tomography evaluation of three norepinephrine transporter radioligands: [C-11]desipramine, [C-11]talopram and [C-11]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Talsupram for Preclinical Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talsupram is a potent and selective norepinephrine reuptake inhibitor (NRI) that serves as a valuable tool in preclinical neuroscience research. Its high affinity for the norepinephrine transporter (NET) allows for the targeted investigation of the role of noradrenergic signaling in various physiological and pathological processes. This guide provides an in-depth overview of this compound, including its mechanism of action, binding profile, and detailed protocols for its use in key preclinical assays. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of depression, pain, and other neurological disorders.

Introduction

This compound hydrochloride is a selective norepinephrine (NE) reuptake inhibitor with a high affinity for the human norepinephrine transporter (NET). By blocking the reuptake of NE from the synaptic cleft, this compound effectively increases the concentration and duration of action of NE, thereby enhancing noradrenergic neurotransmission.[1][2] This mechanism of action makes it a compound of interest for studying conditions where dysregulation of the noradrenergic system is implicated, such as depression and neuropathic pain.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects by binding to the norepinephrine transporter (NET) on presynaptic noradrenergic neurons. The NET is responsible for clearing norepinephrine from the synaptic cleft, thus terminating its signaling.[1] By inhibiting this transporter, this compound leads to an accumulation of norepinephrine in the synapse, resulting in increased activation of postsynaptic α- and β-adrenergic receptors.[1][2]

Pharmacological Profile

This compound demonstrates high selectivity for the norepinephrine transporter over the serotonin (SERT) and dopamine (DAT) transporters. This selectivity is crucial for dissecting the specific role of norepinephrine in various neural circuits and behaviors.

Binding Affinity and Selectivity

The following table summarizes the in vitro binding affinities (IC50) of this compound for human monoamine transporters.

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 0.79 |

| Serotonin Transporter (SERT) | 850 |

| Dopamine Transporter (DAT) | 9300 |

| Data from R&D Systems. |

These values highlight this compound's potent and selective inhibition of the norepinephrine transporter.

Preclinical Experimental Protocols

This compound has been utilized in various preclinical models to investigate its effects on behavior and neurochemistry. The following sections provide detailed protocols for common behavioral assays relevant to the study of antidepressants and analgesics.

Animal Models and Drug Administration

-

Species: Rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6, Swiss Webster) are commonly used.

-

Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: this compound hydrochloride is soluble in water and dimethyl sulfoxide (DMSO). Solutions should be prepared fresh on the day of experimentation.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical studies.[4]

-

Dosage: Effective doses in rats for analgesic effects have been reported to be in the range of 2.5, 5, and 10 mg/kg.[4] Dose-response studies are recommended to determine the optimal dose for other models and species.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant compounds. The test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatments are known to reduce the duration of immobility.

Protocol for Rats:

-

Apparatus: A transparent cylinder (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Day 1: Pre-test Session: Individually place each rat into the swim cylinder for a 15-minute session. After the session, remove the rat, dry it with a towel, and return it to its home cage.[1]

-

Day 2: Test Session:

-

Administer this compound or vehicle at the desired dose and time before the test (e.g., 30-60 minutes prior).

-

Place the rat back into the swim cylinder for a 5-minute test session.[1]

-

Record the entire session with a video camera for later analysis.

-

-

Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the time the rat spends floating with only minimal movements necessary to keep its head above water.[1]

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs, primarily in mice. The test is based on the principle that mice, when suspended by their tails, will alternate between periods of struggling and immobility. Antidepressants typically reduce the duration of immobility.

Protocol for Mice:

-

Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail. The mouse should be suspended high enough so that it cannot reach any surfaces.

-

Procedure:

-

Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.

-

Administer this compound or vehicle at the desired dose and time before the test (e.g., 30-60 minutes prior).

-

Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

-

Suspend the mouse for a 6-minute test session.[5]

-

Record the entire session with a video camera.

-

-

Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[5]

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This technique can be used to directly assess the effect of this compound on norepinephrine levels in the brain.

Protocol for Rats:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish a stable baseline of extracellular norepinephrine.

-

Administer this compound or vehicle.

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis: Analyze the concentration of norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]

Signaling Pathways

The inhibition of the norepinephrine transporter by this compound leads to a cascade of downstream signaling events. The increased availability of norepinephrine in the synapse results in enhanced activation of both presynaptic and postsynaptic adrenergic receptors.

Activation of postsynaptic α1- and β-adrenergic receptors initiates intracellular signaling cascades, including the protein kinase C (PKC) and cyclic AMP (cAMP) pathways, respectively. These pathways can, in turn, modulate the expression of various genes and influence neuronal function and plasticity.[1] Presynaptic α2-adrenergic autoreceptors are also activated, which typically provide negative feedback to inhibit further norepinephrine release.

Synthesis

This compound, with the chemical name 1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo[c]thiophene-1-propanamine, is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram. The synthesis of this compound and its analogs has been described in the scientific literature, often in the context of developing novel monoamine reuptake inhibitors. Researchers interested in the chemical synthesis of this compound should refer to specialized medicinal chemistry and organic synthesis journals for detailed synthetic routes and procedures.

Conclusion

This compound is a valuable pharmacological tool for the preclinical investigation of the noradrenergic system. Its high potency and selectivity for the norepinephrine transporter allow for targeted studies into the role of norepinephrine in a variety of neurological and psychiatric conditions. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this compound in neuroscience research and contribute to a better understanding of the complex functions of the noradrenergic system.

References

- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. turkjps.org [turkjps.org]

- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic treatment with citalopram induces noradrenaline receptor hypoactivity. A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Studies on Talsupram: A Technical Whitepaper

Foreword: Talsupram (also known as Lu 5-003) is a selective norepinephrine reuptake inhibitor (NRI) that underwent investigation as an antidepressant agent during the 1960s and 1970s. Although it was never brought to market, its potent and selective pharmacological profile has made it a valuable research tool for elucidating the role of the norepinephrine transporter (NET) in various physiological and pathological processes. This technical guide provides a comprehensive overview of the existing investigational data on this compound, with a focus on its pharmacological activity, preclinical efficacy in animal models, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exerts its pharmacological effect through the potent and selective inhibition of the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Signaling Pathway

The primary mechanism involves the direct blockade of the norepinephrine transporter, which is a sodium- and chloride-dependent transporter protein. By binding to this transporter, this compound prevents the reabsorption of norepinephrine into the presynaptic neuron, making more of the neurotransmitter available to act on postsynaptic adrenergic receptors.

Quantitative Pharmacological Data

The selectivity of this compound for the norepinephrine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a defining characteristic of its pharmacological profile.

In Vitro Transporter Inhibition

The following table summarizes the in vitro inhibitory activity of this compound on human monoamine transporters.

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 0.79 |

| Serotonin Transporter (SERT) | 850 |

| Dopamine Transporter (DAT) | 9300 |

Data sourced from McConathy et al. (2004) as cited by commercial suppliers.

The data clearly indicates that this compound is a highly potent NET inhibitor, with approximately 1,076-fold selectivity for NET over SERT and approximately 11,772-fold selectivity for NET over DAT.

Preclinical Analgesic Efficacy

A 2022 study investigated the anti-hyperalgesic effects of this compound in a rat model of neuropathic pain induced by partial sciatic nerve ligation. The efficacy was measured as the Maximum Possible Effect (%MPE) in hot plate and tail flick tests.

| Dose (mg/kg, i.p.) | Test | Time Point of Max Effect (min) | Max %MPE (Mean) |

| 2.5 | Hot Plate | 60 | >50% |

| 5.0 | Hot Plate | 60 | ~70% |

| 10.0 | Hot Plate | 60 | >70% |

| 2.5 | Tail Flick | 60 | ~40% |

| 5.0 | Tail Flick | 60 | ~50% |

| 10.0 | Tail Flick | 60 | >50% |

%MPE values are approximated from graphical data presented in Hacısüleyman et al. (2022).[1][2] this compound was found to be significantly more effective than vilazodone and indatraline in the hot plate test.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of investigational findings. The following sections describe the protocols for key experiments cited in the literature.

Monoamine Reuptake Inhibition Assay (General Protocol)

While the specific protocol from the primary source providing the IC50 values was not available, a general, representative protocol for determining monoamine reuptake inhibition is described below. This is based on common methodologies for such assays.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine, serotonin, or dopamine transporter are cultured under standard conditions.

-

Assay Preparation: On the day of the assay, cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: The cells are pre-incubated for a specified time with varying concentrations of this compound or a control vehicle.

-

Substrate Addition: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]norepinephrine) is added to initiate the reuptake reaction.

-

Termination: After a short incubation period, the reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of substrate taken up by the cells, is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific uptake (IC50 value).

Neuropathic Pain Model and Behavioral Testing

The following protocols are summarized from the study by Hacısüleyman et al. (2022).[1][2]

3.2.1 Partial Sciatic Nerve Ligation (Animal Model)

-

Species: Male Wistar Albino rats.

-

Procedure: Under anesthesia, the common sciatic nerve is exposed. A suture is passed through the nerve, tightly ligating approximately one-third to one-half of the dorsal portion of the nerve. The muscle and skin are then closed in layers. This procedure induces neuropathic pain, including hyperalgesia.

3.2.2 Hot Plate Test (Supraspinal Pain Response)

-

Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

A baseline latency to a pain response (licking a hind paw or jumping) is recorded for each rat before drug administration.

-

This compound (2.5, 5, or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.).[1]

-

At set time points (e.g., 15, 30, 60, 90, and 120 minutes) after injection, the rat is placed on the hot plate, and the latency to the pain response is recorded.[1]

-

A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.

-

3.2.3 Tail Flick Test (Spinal Pain Reflex)

-

Apparatus: A tail flick analgesia meter that applies a radiant heat source to the tail.

-

Procedure:

-

A baseline tail-flick latency (the time taken for the rat to withdraw its tail from the heat source) is measured.

-

This compound (2.5, 5, or 10 mg/kg) or vehicle is administered i.p.[1]

-

At the same time points as the hot plate test, the tail-flick latency is re-measured.[1]

-

A cut-off time is also employed to avoid tissue injury.

-

Pharmacokinetic and Clinical Data

Despite a thorough review of available literature, specific pharmacokinetic parameters for this compound (e.g., half-life, bioavailability, clearance, metabolism) in preclinical models or humans are not well-documented in publicly accessible databases.

Furthermore, while this compound was investigated as an antidepressant, detailed results from any human clinical trials are not available in the peer-reviewed literature. A 2009 publication titled "Lu 5-003 i antidepressiv terapi. En kontrolleret klinisk gennemprøvning med samtidig måling af farmakokinetiske parametre. En foreløbig meddelelse" by Gram et al. suggests that a controlled clinical trial was conducted, but the full results and detailed data from this study could not be retrieved for this review.

Conclusion

This compound is a potent and highly selective norepinephrine reuptake inhibitor. In vitro data confirms its high affinity for the human NET with substantially lower affinity for SERT and DAT. Preclinical investigations, including recent studies, demonstrate its efficacy in animal models of neuropathic pain, highlighting the important role of norepinephrine in pain modulation.[1][2] However, a significant gap exists in the publicly available literature regarding its pharmacokinetic profile and any clinical trial data from its initial investigation period. This compound remains a valuable pharmacological tool for preclinical research into the functions and therapeutic potential of the noradrenergic system.

References

An In-depth Technical Guide to the Molecular Targets and Signaling Pathways of Talsupram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talsupram is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for its potential antidepressant effects. Its primary mechanism of action involves the potent and selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This guide provides a comprehensive overview of the molecular targets of this compound, the associated signaling pathways, and the experimental methodologies used to elucidate these interactions. Quantitative binding data is presented to illustrate the selectivity profile of related compounds, and detailed diagrams of the downstream signaling cascades are provided to facilitate a deeper understanding of its pharmacological effects.

Molecular Targets of this compound

The principal molecular target of this compound is the norepinephrine transporter (NET) , a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. This compound exhibits a high affinity for NET, thereby blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Quantitative Data on Monoamine Transporter Inhibition

The following table summarizes the inhibitory activity of citalopram, a compound structurally related to this compound, at the serotonin, norepinephrine, and dopamine transporters. It is important to note that while structurally related, this compound's selectivity is for the norepinephrine transporter.

| Compound | Transporter | IC50 (nM) | Reference |

| Citalopram (Lu 10-171) | Serotonin Transporter (SERT) | 1.8 | [1] |

| Norepinephrine Transporter (NET) | ~8,000 | [1] | |

| Dopamine Transporter (DAT) | ~40,000 | [1] |

Note: This data is for citalopram and is provided as a reference for the potential selectivity profile of a related compound. This compound is known to be a selective inhibitor of the norepinephrine transporter.

Signaling Pathways Modulated by this compound

The inhibition of the norepinephrine transporter by this compound leads to an increased concentration of norepinephrine in the synaptic cleft. This elevated norepinephrine then activates various subtypes of adrenergic receptors on both presynaptic and postsynaptic neurons, triggering downstream intracellular signaling cascades. The primary adrenergic receptors involved are G-protein coupled receptors (GPCRs), which can be broadly categorized into α and β subtypes.

Gs-Coupled β-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors (β1, β2, and β3) by norepinephrine leads to the stimulation of the Gs alpha subunit of the associated G-protein. This initiates a signaling cascade that results in the activation of Protein Kinase A (PKA).

Gq-Coupled α1-Adrenergic Receptor Signaling

Norepinephrine also activates α1-adrenergic receptors, which are coupled to the Gq alpha subunit. This activation leads to the stimulation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Adrenergic receptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through various mechanisms, including transactivation of receptor tyrosine kinases.

Experimental Protocols

The determination of the binding affinity of compounds like this compound to the norepinephrine transporter is typically performed using radioligand binding assays. A common method involves a competitive binding assay using a radiolabeled ligand with known high affinity for NET, such as [³H]-nisoxetine.

[³H]-Nisoxetine Competitive Binding Assay for NET

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the norepinephrine transporter.

Materials:

-

Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET).

-

[³H]-Nisoxetine (radioligand).

-

Test compound (this compound).

-

Non-specific binding control (e.g., desipramine at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation fluid.

-

Scintillation counter.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells expressing hNET in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [³H]-nisoxetine), non-specific binding (membranes + [³H]-nisoxetine + high concentration of desipramine), and competitive binding (membranes + [³H]-nisoxetine + varying concentrations of this compound).

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-